4-(Trifluoromethoxy)aniline
Overview
Description
4-(Trifluoromethoxy)aniline, with the chemical formula C7H6F3NO and CAS registry number 461-82-5, is a compound known for its applications in various chemical processes This colorless solid is characterized by its trifluoromethoxy and aniline functional groupsAdditionally, this compound has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs and treatments .
Scientific Research Applications
4-(Trifluoromethoxy)aniline is widely used in scientific research due to its unique properties:
Safety and Hazards
When handling 4-(Trifluoromethoxy)aniline, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . If swallowed, seek immediate medical assistance .
Future Directions
The anti-cancer abilities of 5C – 8C with n-pentyl to n-octyl groups was significantly better than that of proguanil in the five human cancer cell lines . Pharmacologically, 8C activates AMPK, leading to inactivation of the mTOR/p70S6K/4EBP1 pathway . Thus, these novel compounds have a great potential for developing new anti-cancer candidates .
Mechanism of Action
Target of Action
4-(Trifluoromethoxy)aniline is a biochemical reagent . . It’s worth noting that the compound’s targets could be influenced by its chemical structure and the biological system in which it is used.
Mode of Action
It has been used in the synthesis of various compounds, including side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel schiff bases . These syntheses suggest that this compound may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
It has been used in the synthesis of various compounds, suggesting that it may be involved in multiple biochemical pathways depending on the context .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a boiling point of 73-75 °c/10 mmhg and a density of 132 g/mL at 20 °C . These physical properties could influence its pharmacokinetic behavior.
Result of Action
It has been used in the synthesis of various compounds, suggesting that its action results in the formation of new compounds with potential biological activities .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . For instance, it’s known to be air-sensitive , suggesting that exposure to air could affect its stability and efficacy. Furthermore, its physical properties, such as its boiling point and density, could also be influenced by environmental conditions such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)aniline typically involves the reaction of 4-nitroaniline with trifluoromethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained. For example, one method involves the reduction of 4-nitro-1-(trifluoromethoxy)benzene using sodium ferrate (VI) and sodium bromide in dimethyl sulfoxide at 95°C for 4 hours, followed by treatment with sodium amide in dimethyl sulfoxide at 155°C under inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(Trifluoromethyl)aniline: Another structural isomer with the trifluoromethyl group at a different position.
2-(Trifluoromethyl)aniline: Similar to the above but with the trifluoromethyl group at the ortho position.
Uniqueness
4-(Trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethoxy group can enhance the biological activity and stability of the resulting compounds .
Properties
IUPAC Name |
4-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJFOSLZQITUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196722 | |
Record name | 4-Trifluoromethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-82-5 | |
Record name | 4-(Trifluoromethoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Trifluoromethoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Trifluoromethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TRIFLUOROMETHOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P40L42CVF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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